(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone
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Overview
Description
(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone is an organic compound that features a benzodioxole ring fused with a phenyl group containing an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone typically involves the reaction of 1,3-benzodioxole derivatives with 4-ethenylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 2-(1,3-Benzodioxol-5-yl)ethanol
Uniqueness
(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone is unique due to its ethenyl substituent on the phenyl ring, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
109549-43-1 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(4-ethenylphenyl)methanone |
InChI |
InChI=1S/C16H12O3/c1-2-11-3-5-12(6-4-11)16(17)13-7-8-14-15(9-13)19-10-18-14/h2-9H,1,10H2 |
InChI Key |
YVRMAWDCJUJSSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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